molecular formula C5H7ClN2O B018306 4-Methylpyrimidin-2-ol hydrochloride CAS No. 5348-51-6

4-Methylpyrimidin-2-ol hydrochloride

Cat. No. B018306
CAS RN: 5348-51-6
M. Wt: 146.57 g/mol
InChI Key: FDRYQDWXFZBBAD-UHFFFAOYSA-N
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Description

4-Methylpyrimidin-2-ol hydrochloride is a compound of interest in various synthetic and analytical chemistry applications. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine and benzene. The specific hydrochloride form indicates its use in more reactive or stable salt forms for various chemical reactions.

Synthesis Analysis

The synthesis of related 4,6-dichloro-2-methylpyrimidine compounds has been explored through various pathways, often starting from basic building blocks like acetamidine hydrochloride and dimethyl malonate. These syntheses involve cyclization and chlorination steps to introduce specific functional groups and achieve the desired substitution patterns on the pyrimidine ring (Guo Lei-ming, 2012). Another method involves the condensation of acetamidinium chloride and diethyl malonate, followed by specific modifications to obtain substituted pyrimidines (R. Patil et al., 2008).

Molecular Structure Analysis

The molecular structure of 4-methylpyrimidin-2-ol and its derivatives has been elucidated using techniques like X-ray crystallography. These studies reveal the geometric parameters and confirm the molecular configurations, which are crucial for understanding the compound's reactivity and interactions (R. Cini et al., 1999).

Chemical Reactions and Properties

4-Methylpyrimidin-2-ol hydrochloride participates in various chemical reactions, serving as a precursor or intermediate in the synthesis of complex molecules. Its chemical properties, including reactivity patterns and functional group transformations, have been studied in the context of synthesizing targeted molecules for pharmaceutical and other applications (Lei Zhao et al., 2012).

Physical Properties Analysis

The physical properties of 4-methylpyrimidin-2-ol hydrochloride, such as melting point, solubility, and crystalline structure, are essential for its handling and application in various chemical processes. While specific data on 4-methylpyrimidin-2-ol hydrochloride might not be readily available, related compounds have been characterized to determine their stability, solubility in different solvents, and crystalline forms (Akbar Ali et al., 2021).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, nucleophilicity, and electrophilicity of 4-methylpyrimidin-2-ol hydrochloride, dictate its involvement in various chemical reactions. Studies on similar pyrimidine derivatives provide insights into their behavior in organic synthesis, highlighting the versatility and reactivity of the pyrimidine core (Carolyn B. Ibberson et al., 2023).

Scientific Research Applications

Synthesis and Chemical Research

4-Methylpyrimidin-2-ol hydrochloride serves as a versatile intermediate in organic synthesis. For instance, its derivatives are pivotal in synthesizing anticancer drugs like dasatinib, showcasing the compound's role in the development of therapeutic agents (Guo Lei-ming, 2012). The compound is also a precursor in the production of high explosives and other medicinally valuable products, emphasizing its broad utility in chemical synthesis and the pharmaceutical industry (R. Patil et al., 2008).

Material Science and Coordination Chemistry

In material science and coordination chemistry, 4-Methylpyrimidin-2-ol hydrochloride derivatives are used to study the coordination modes and crystal structures of organotin compounds. This research provides insights into the molecular geometry and potential applications of these compounds in materials science (Chun-lin Ma et al., 2005).

Agricultural Chemistry

The compound has also found applications in agricultural chemistry, where its derivatives exhibit growth-stimulating activities on plants. This underscores the potential of 4-Methylpyrimidin-2-ol hydrochloride derivatives in enhancing agricultural productivity and providing a foundation for developing new agrochemicals (A. Yengoyan et al., 2019).

Corrosion Inhibition

Moreover, some derivatives are investigated for their corrosion inhibition properties, particularly against carbon dioxide corrosion of iron. This highlights the potential application of 4-Methylpyrimidin-2-ol hydrochloride derivatives in protecting industrial materials and infrastructure (V. Reznik et al., 2008).

Safety And Hazards

The safety data sheet for a similar compound indicates that it is a flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin or if inhaled. It also causes severe skin burns and eye damage .

properties

IUPAC Name

6-methyl-1H-pyrimidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O.ClH/c1-4-2-3-6-5(8)7-4;/h2-3H,1H3,(H,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRYQDWXFZBBAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NC(=O)N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80968199
Record name 4-Methylpyrimidin-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylpyrimidin-2-ol hydrochloride

CAS RN

5348-51-6
Record name 2(1H)-Pyrimidinone, 6-methyl-, hydrochloride (1:1)
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Record name 5348-51-6
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Record name 4-Methylpyrimidin-2-ol--hydrogen chloride (1/1)
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Record name 4-methylpyrimidin-2-ol hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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